4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid
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Overview
Description
4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzenecarboxylic acid core with a butenoyloxyhexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with 6-bromohexanol, followed by the introduction of the butenoyl group through a subsequent esterification reaction. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The butenoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the butenoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group on the benzenecarboxylic acid core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted benzenecarboxylic acid derivatives.
Scientific Research Applications
4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The butenoyloxy group can interact with enzymes and receptors, modulating their activity. The benzenecarboxylic acid core can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenesulfonic acid
- 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenemethanol
- 4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenenitrile
Uniqueness
4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butenoyloxy and benzenecarboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications.
Properties
IUPAC Name |
4-(6-but-3-enoyloxyhexoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-2-7-16(18)22-13-6-4-3-5-12-21-15-10-8-14(9-11-15)17(19)20/h2,8-11H,1,3-7,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKTZNOJDJKBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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